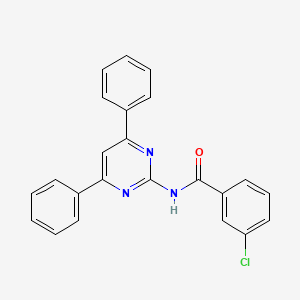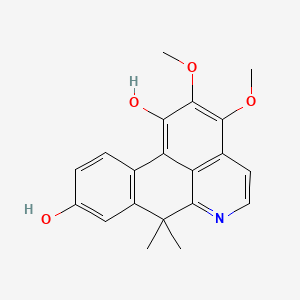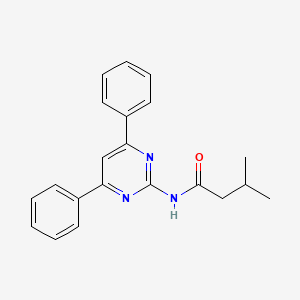
3-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: While specific industrial production methods for N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Oxidation and Reduction Reactions: The pyrimidine ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in organic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the pyrimidine ring structure .
Wissenschaftliche Forschungsanwendungen
N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as Aurora kinase A, which plays a crucial role in cell division. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-(4,6-diphenylpyrimidin-2-yl)thiourea: This compound shares a similar pyrimidine core but has a thiourea group instead of a benzamide moiety.
4,6-diphenylpyrimidin-2-amine derivatives: These compounds have been studied for their anticancer properties and share structural similarities with N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide.
Uniqueness: N-(4,6-diphenylpyrimidin-2-yl)-3-chlorobenzamide is unique due to its specific substitution pattern and the presence of the chlorobenzamide group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
820961-63-5 |
|---|---|
Molekularformel |
C23H16ClN3O |
Molekulargewicht |
385.8 g/mol |
IUPAC-Name |
3-chloro-N-(4,6-diphenylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C23H16ClN3O/c24-19-13-7-12-18(14-19)22(28)27-23-25-20(16-8-3-1-4-9-16)15-21(26-23)17-10-5-2-6-11-17/h1-15H,(H,25,26,27,28) |
InChI-Schlüssel |
BYALFPUQWRIWML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-Hydroxy-3,5-bis[(piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B3063831.png)










![1-(9H-Pyrido[3,4-b]indol-3-yl)ethanone](/img/structure/B3063949.png)

